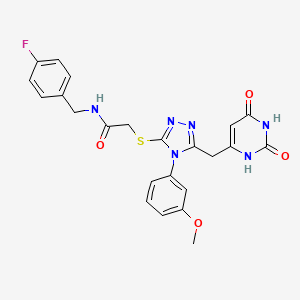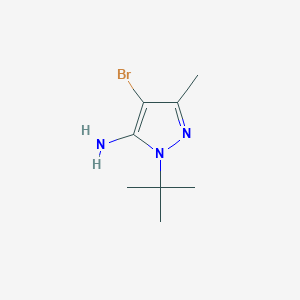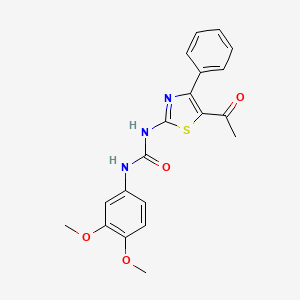
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea, also known as TDZ or thidiazuron, is a synthetic plant growth regulator that has been extensively studied for its biochemical and physiological effects. TDZ is a potent cytokinin that has been shown to promote cell division and differentiation in plants, and has been used in tissue culture and plant regeneration studies.
作用機序
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea acts as a cytokinin by binding to the cytokinin receptors in plant cells and activating downstream signaling pathways that promote cell division and differentiation. This compound has been shown to have a higher binding affinity to cytokinin receptors than other cytokinins, which may explain its potent activity.
Biochemical and Physiological Effects:
This compound has been shown to promote shoot and root regeneration in plant tissue culture studies. It has also been shown to induce somatic embryogenesis and enhance plant growth in various plant species. This compound has been reported to increase the levels of endogenous cytokinins in plants, which may contribute to its growth-promoting effects.
実験室実験の利点と制限
One advantage of 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea is its potent cytokinin activity, which makes it a useful tool for promoting plant growth and regeneration in tissue culture studies. However, this compound can be toxic to plants at high concentrations, which may limit its use in some experiments. This compound is also relatively expensive compared to other cytokinins, which may be a limitation for some researchers.
将来の方向性
There are many potential future directions for 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea research. One area of interest is the molecular mechanisms underlying this compound's cytokinin activity, which could lead to the development of more potent cytokinins for plant tissue culture studies. Another area of interest is the use of this compound in plant breeding and genetic engineering, where it could be used to induce somatic embryogenesis and facilitate the regeneration of transgenic plants. Finally, this compound's potential as a growth-promoting agent in agriculture and horticulture could be explored further, with the aim of developing more sustainable and efficient farming practices.
合成法
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea can be synthesized by reacting 2-aminothiazole with acetic anhydride to form 2-acetylthiazole, which is then reacted with phenyl isocyanate to form 1-(5-acetyl-4-phenylthiazol-2-yl)urea. This compound is then reacted with 3,4-dimethoxyphenyl isocyanate to form this compound.
科学的研究の応用
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea has been widely used in plant tissue culture and regeneration studies due to its potent cytokinin activity. It has been shown to promote shoot and root regeneration in various plant species, including Arabidopsis, tobacco, and potato. This compound has also been used to induce somatic embryogenesis in plants, which has potential applications in plant breeding and genetic engineering.
特性
IUPAC Name |
1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-12(24)18-17(13-7-5-4-6-8-13)22-20(28-18)23-19(25)21-14-9-10-15(26-2)16(11-14)27-3/h4-11H,1-3H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIDOWUBKIATRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide](/img/structure/B2791885.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2791888.png)

![N-[4-(aminosulfonyl)phenyl]-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide](/img/structure/B2791891.png)
![4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B2791892.png)
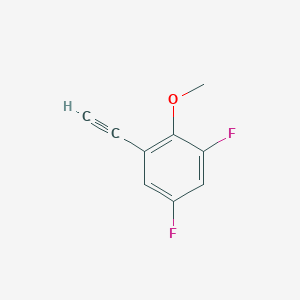
![4-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2791894.png)
![3-butyl-9-(3-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2791895.png)
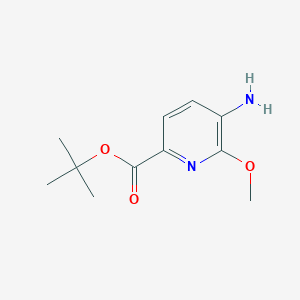
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2791899.png)
